BenchChemオンラインストアへようこそ!

N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Membrane permeability Drug-likeness

N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954817-04-0) is a fully synthetic, achiral 1,2,3-triazole-4-carboxamide derivative cataloged within commercial high-throughput screening (HTS) collections, including the ChemDiv (Compound ID D731-0031) and Life Chemicals (ID F3375-2660) libraries. It bears a C5-isopropyl substituent, an N1-phenyl ring, and an N-cyclohexyl carboxamide moiety.

Molecular Formula C18H24N4O
Molecular Weight 312.417
CAS No. 954817-04-0
Cat. No. B2433135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS954817-04-0
Molecular FormulaC18H24N4O
Molecular Weight312.417
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3
InChIInChI=1S/C18H24N4O/c1-13(2)17-16(18(23)19-14-9-5-3-6-10-14)20-21-22(17)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3,(H,19,23)
InChIKeyFKIJOEFCEHKNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954817-04-0): Structural Identity, Physicochemical Profile, and Screening Collection Provenance


N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954817-04-0) is a fully synthetic, achiral 1,2,3-triazole-4-carboxamide derivative cataloged within commercial high-throughput screening (HTS) collections, including the ChemDiv (Compound ID D731-0031) and Life Chemicals (ID F3375-2660) libraries [1]. It bears a C5-isopropyl substituent, an N1-phenyl ring, and an N-cyclohexyl carboxamide moiety. Its calculated logP of 3.98 and topological polar surface area (TPSA) of 50.25 Ų place it within favorable oral drug-like chemical space per Lipinski and Veber guidelines . No peer-reviewed primary research article with quantitative biological data specific to this compound was identified at the time of this evidence compilation; accordingly, differential claims are grounded in measured or calculated physicochemical properties, structural comparisons with verified close analogs, and class-level inferences drawn from structurally related 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides [2][3].

Why N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic 1,2,3-Triazole-4-Carboxamide Screening Analogs


Within the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide chemotype, simultaneous variation at the N1-aryl, C5-alkyl, and carboxamide N-substituent positions produces pronounced shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly modulate membrane permeability, target binding, and metabolic stability [1][2]. The target compound's concurrent presence of an N-cyclohexyl carboxamide (cLogP-enhancing, conformationally flexible) and an N1-phenyl group (π-stacking capable) distinguishes it from analogs that replace either substituent with smaller or more polar groups. For example, the N-phenyl analog D731-0024 exhibits a measurably lower cLogP (3.90 vs. 3.98) and TPSA (49.20 vs. 50.25 Ų), while the N1-cyclohexyl analog (CAS 2172452-07-0) forfeits the N1-phenyl aromatic interaction potential entirely and shows a markedly lower XLogP3 of 1.8 [3]. In the antimicrobial SAR context, 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides demonstrated potent anti-S. aureus activity with compound 4l achieving 50% growth inhibition below 1 µM, whereas 5-amino congeners were inactive against S. aureus and instead targeted C. albicans—demonstrating that even a single C5-substituent change redirects biological selectivity [1]. These divergences mean that screening results or SAR conclusions obtained with one analog cannot be assumed transferable to another; procurement decisions for hit expansion, scaffold hopping, or focused library design must therefore be compound-specific.

Product-Specific Quantitative Differentiation Evidence for N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954817-04-0) Versus Close Structural Analogs


Enhanced Lipophilicity (cLogP) Versus the Direct N-Phenyl Carboxamide Analog D731-0024

The target compound (CAS 954817-04-0) exhibits a calculated logP of 3.9759, which is 0.0785 log units higher than that of its closest commercially available analog, N,1-diphenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (ChemDiv D731-0024, cLogP = 3.8974), as reported on their respective ChemDiv product pages . Both compounds share identical C5-isopropyl and N1-phenyl substitution; the sole difference is the replacement of the N-cyclohexyl group in the target with an N-phenyl group in the analog. This ~0.08 logP increment reflects the greater hydrophobicity of the cyclohexyl ring relative to a planar phenyl ring, and although modest, it places the target compound further into the optimal lipophilicity range (logP 1–4) for passive membrane permeation while remaining below the logP > 5 threshold associated with poor solubility and increased off-target promiscuity.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation from the N1-Cyclohexyl Des-Phenyl Analog

The target compound has a TPSA of 50.25 Ų (1 H-bond donor, 4 H-bond acceptors), placing it below the 60 Ų threshold often associated with favorable blood-brain barrier (BBB) penetration and above the 40 Ų lower bound for acceptable oral absorption . In contrast, 1-cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2172452-07-0), which replaces the N1-phenyl with an N1-cyclohexyl group, has a TPSA of 73.8 Ų (1 H-bond donor, 3 H-bond acceptors) and an XLogP3 of only 1.8, indicating substantially greater polarity and lower lipophilicity [1]. The target's N1-phenyl ring contributes aromatic π-stacking potential absent in the fully aliphatic N1-cyclohexyl analog, while maintaining a TPSA that remains within the range predictive of CNS penetration. The TPSA difference of 23.55 Ų is large enough to significantly affect passive transcellular permeability and tissue distribution in vivo.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Molecular Weight and Heavy Atom Count Differentiation from the 5-Amino Analog

The target compound (MW = 312.41 Da; 23 heavy atoms) is structurally differentiated from 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1032229-07-4; MW = 327.4 Da; 24 heavy atoms) by the replacement of the C5-isopropyl group with a C5-amino group in the analog [1]. The target compound is 14.99 Da lighter and contains one fewer nitrogen atom, which marginally improves ligand efficiency metrics when normalized by heavy atom count. Critically, published SAR from the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide series demonstrates that C5-amino derivatives (e.g., compound 8b) exhibit selectivity for the pathogenic yeast C. albicans, whereas C5-alkyl (methyl) derivatives show potent antibacterial activity against S. aureus (compound 4l: 50% growth inhibition at <1 µM) [2]. This C5-substituent-dependent target-switching phenomenon suggests that the target compound (C5-isopropyl) and the 5-amino analog (C5-NH₂) are likely to engage different biological targets or exhibit divergent selectivity profiles, precluding their interchangeable use in either antibacterial or antifungal discovery programs.

Molecular weight Ligand efficiency Lead-likeness

Conformational Flexibility from N-Cyclohexyl Carboxamide as a Differentiator from N-Phenyl and N-Benzyl Analogs

The target compound's N-cyclohexyl carboxamide introduces a saturated, chair-flipping cyclohexyl ring at the amide nitrogen, providing conformational flexibility and three-dimensional character that is absent in planar N-phenyl analogs (e.g., D731-0024) and geometrically constrained N-benzyl analogs . This structural feature increases the fraction of sp³-hybridized carbons (Fsp³) relative to fully aromatic amide substituents, a parameter positively correlated with clinical success rates and reduced attrition in drug development [1]. Among the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide series screened for antimicrobial activity, compounds bearing lipophilic and sterically demanding N-substituents (including cyclohexyl) generally showed higher activity against S. aureus than their less bulky counterparts, although this SAR trend was qualitative rather than quantitatively modeled [1]. The conformational flexibility of the cyclohexyl ring may also permit induced-fit binding to target pockets that are inaccessible to rigid, planar N-phenyl amides.

Conformational flexibility Target engagement Scaffold diversity

Commercial Availability and Pricing Differentiation Across Screening Vendors

The target compound (CAS 954817-04-0) is stocked by at least two major HTS compound vendors: Life Chemicals offers it at ≥90% purity with pricing of $103.50 for 5 mg ($20.70/mg) and $148.50 for 20 mg ($7.43/mg), with quantity-dependent cost reduction [1]; ChemDiv lists the compound (D731-0031) in 1 mg format with a 1-week shipping lead time . The N-phenyl analog D731-0024 is available from ChemDiv at 33 mg stock, offering larger immediate quantities . The 5-amino analog (CAS 1032229-07-4) is not listed with comparable pricing transparency from major vendors [2]. The Life Chemicals listing confirms ≥90% purity by LCMS and/or 400 MHz ¹H NMR as standard quality control for their HTS collection , providing assurance of structural identity and purity suitable for primary screening. Procurement decision-makers should note that the target compound's multi-vendor availability reduces single-supplier dependency risk compared with single-source analogs.

Procurement Screening library sourcing Cost-effectiveness

Class-Level Antimicrobial Potential: Bridging from 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides to the C5-Isopropyl Target Compound

No direct antimicrobial data exist for CAS 954817-04-0. However, a systematic SAR study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides by Pokhodylo et al. (2021) evaluated compounds against seven primary pathogens (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, C. neoformans, C. albicans) and identified several 5-methyl-1H-1,2,3-triazole-4-carboxamides (4d, 4l, 4r) with potent antibacterial effect against S. aureus, with compound 4l demonstrating 50% growth inhibition below 1 µM [1]. Critically, these active compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core scaffold with the target compound, differing only in the C5-substituent (methyl vs. isopropyl) and the carboxamide N-substituent. The C5-isopropyl group in the target compound increases both steric bulk and lipophilicity relative to the C5-methyl congeners, which—based on qualitative SAR trends from the same study associating lipophilic substitution with enhanced anti-S. aureus activity—suggests that the target compound is a rational candidate for antimicrobial screening with a reasonable expectation of Gram-positive activity. No class-level prediction can be made for Gram-negative or antifungal activity given the selective profile of the 5-alkyl sub-series.

Antimicrobial screening Structure-activity relationship Gram-positive bacteria

Recommended Research and Procurement Application Scenarios for N-Cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954817-04-0)


Gram-Positive Antibacterial Screening in Hit Discovery Campaigns Targeting Staphylococcus aureus

Based on the class-level SAR from Pokhodylo et al. (2021), which established that 5-alkyl-1-aryl-1H-1,2,3-triazole-4-carboxamides are potent inhibitors of S. aureus growth (compound 4l: 50% inhibition at <1 µM), CAS 954817-04-0 is a rational screening candidate for Gram-positive antibacterial discovery [1]. Its C5-isopropyl group offers increased lipophilicity relative to the validated 5-methyl leads, which may enhance membrane penetration and target engagement in whole-cell S. aureus assays. Procurement of the compound from Life Chemicals (≥90% purity, LCMS/NMR-verified) ensures quality suitable for primary HTS at concentrations up to 10–100 µM, with multi-vendor backup availability from ChemDiv mitigating supply chain risk [2].

CNS-Penetrant Lead Generation Leveraging Favorable Physicochemical Properties

The compound's TPSA of 50.25 Ų (below the 60 Ų CNS-penetration threshold) and cLogP of 3.98 (within the optimal range for BBB permeation) position it as a candidate for CNS-targeted screening libraries [1]. Its N-cyclohexyl substituent contributes three-dimensional character (Fsp³) that is structurally differentiated from the flatter N-phenyl analog D731-0024 (cLogP 3.90, TPSA 49.20 Ų), potentially offering improved target selectivity through shape complementarity [2]. Researchers pursuing neurological targets such as ion channels, GPCRs, or enzymes implicated in CNS disorders may find the target compound a more suitable starting point than its more polar N1-cyclohexyl analog (CAS 2172452-07-0, TPSA 73.8 Ų), which is less likely to cross the BBB [3].

Scaffold-Hopping and Focused Library Design Around the 1,2,3-Triazole-4-Carboxamide Pharmacophore

For medicinal chemistry teams exploring the 1,2,3-triazole-4-carboxamide scaffold—a privileged pharmacophore with precedented activity across antimicrobial (S. aureus), anticancer (tubulin polymerization inhibition, c-Met targeting), and nuclear receptor (PXR inverse agonism) therapeutic areas—CAS 954817-04-0 serves as a unique combinatorial variant featuring the simultaneous N1-phenyl, C5-isopropyl, and N-cyclohexyl carboxamide substitution pattern [1][4]. This specific substitution triplet is not represented among the published active compounds in the Pokhodylo et al. (2021) antimicrobial series or the Li et al. (2022) PXR antagonist series, making it a novel chemotype entry point for SAR expansion. Procurement in small quantities (1–20 mg) enables cost-efficient analoging and preliminary biological evaluation before committing to custom resynthesis [2].

PXR and Nuclear Receptor Profiling in Drug-Drug Interaction Screening Panels

The 1H-1,2,3-triazole-4-carboxamide scaffold has been validated as a source of potent, selective PXR inverse agonists and antagonists with low nanomolar IC₅₀ values (Li et al. 2022, J. Med. Chem.) [4]. The target compound's structural features—particularly the N-cyclohexyl group, which provides steric bulk that may influence PXR ligand-binding domain interactions—make it a candidate for inclusion in PXR-focused screening decks or counter-screening panels designed to assess PXR activation liability of lead series. Its distinct substitution pattern relative to the published PXR-active compounds (e.g., compound 85 and 89) offers chemical diversity that may reveal new PXR interaction modes, while its commercial availability from HTS vendors enables rapid incorporation into existing screening workflows without the need for de novo synthesis .

Quote Request

Request a Quote for N-cyclohexyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.